3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid
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Overview
Description
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-chlorophenyl substituent and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step reactions starting from readily available precursors. One common route includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a halogenated imidazo[1,2-a]pyridine reacts with a 4-chlorophenyl reagent under basic conditions.
Formation of the acrylic acid moiety: This can be done through a Heck reaction or a similar coupling reaction where the imidazo[1,2-a]pyridine derivative is coupled with an acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core.
Reduction: Reduction reactions can occur at the acrylic acid moiety, converting it to the corresponding alcohol.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the imidazo[1,2-a]pyridine core.
Reduction: Products include reduced derivatives of the acrylic acid moiety.
Substitution: Products include substituted derivatives where the 4-chlorophenyl group is replaced by the nucleophile.
Scientific Research Applications
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar chemical properties.
4-Chlorophenyl derivatives: Compounds with a 4-chlorophenyl group exhibit similar reactivity in substitution reactions.
Uniqueness
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity
Properties
IUPAC Name |
(E)-3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-4-11(5-7-12)16-13(8-9-15(20)21)19-10-2-1-3-14(19)18-16/h1-10H,(H,20,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNPJAJWNKTFSO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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